Structural Identity: Da-1585 as a Defined Cleavage Product vs. Full-Length Precursor
The primary differentiation for Da-1585 is its precise molecular identity as a hydrophilic cleavage product. The target peptide (Da-1585, m/z 1585) is confirmed to be a fragment of the amphipathic precursor Da-2501 (m/z 2501) via de novo sequencing by exact mass precursor ion selection and Edman degradation [1]. The sequence ALKAVPAVMGMIKKE is unique among the six characterized dinoponeratoxins, which include the much larger ponericin-like peptides Da-3105 and Da-3177 that share a 92.9% sequence identity with each other [1]. This establishes that Da-1585 is not a variant of those antimicrobial sequences but a structurally distinct entity.
| Evidence Dimension | Monoisotopic Mass / Precursor Relationship |
|---|---|
| Target Compound Data | Da-1585: monoisotopic mass of ~1585 Da; identified as a cleavage product of the 2501 Da precursor. |
| Comparator Or Baseline | Da-2501 (precursor): monoisotopic mass of ~2501 Da; Da-3105 / Da-3177: large, homologous peptides (3105 and 3177 Da respectively). |
| Quantified Difference | Mass difference of ~916 Da between Da-1585 and its precursor Da-2501; structural sequence identity of 0% with the Da-3105/3177 group beyond the source organism. |
| Conditions | Venom fractionation via HPLC followed by MALDI-TOF MS and Edman degradation sequencing on isolated peaks. |
Why This Matters
This confirms that the 15-mer Da-1585 is not a degradation artifact but a distinct, stable venom component with a unique sequence, ensuring researchers procure the correct molecule for targeted functional studies rather than a related peptide.
- [1] Johnson, S. R., Copello, J. A., Evans, M. S., & Suarez, A. V. (2010). A biochemical characterization of the major peptides from the Venom of the giant Neotropical hunting ant Dinoponera australis. Toxicon, 55(4), 702-710. View Source
